

Side effects and adverse events reported in Dirucotide clinical trials.

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Compound of Interest

Compound Name: *Dirucotide*

Cat. No.: *B599088*

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Dirucotide Clinical Trials: A Technical Resource for Researchers

FOR IMMEDIATE RELEASE

A comprehensive analysis of the side effects and adverse events reported in the clinical trials of **Dirucotide** (MBP8298) is now available for researchers, scientists, and drug development professionals. This technical support center provides detailed information to guide experimental work and address potential user inquiries.

Dirucotide, an investigational synthetic peptide designed to treat multiple sclerosis (MS), underwent several clinical trials, including the notable MAESTRO-01, MAESTRO-03, and MINDSET-01 studies. While the trials were ultimately discontinued due to lack of efficacy, a review of the safety data indicates the compound was generally well-tolerated. This document serves as a technical guide, presenting the available quantitative data on adverse events, outlining experimental protocols, and providing answers to frequently asked questions.

Summary of Adverse Events

Across the clinical trial program, the most frequently reported adverse event associated with **Dirucotide** was injection site reactions. These reactions were typically characterized by redness and a burning sensation at the site of intravenous administration.[1] Importantly, in the MINDSET-01 trial, no patients withdrew from the study due to adverse events.[2] Overall,

Dirucotide was described as having a satisfactory safety profile with no unexpected safety or tolerability issues identified in the major clinical trials.[3][4]

Adverse Events Data from the MAESTRO-01 Trial

The MAESTRO-01 trial was a pivotal Phase III study that evaluated the efficacy and safety of **Dirucotide** in patients with secondary progressive multiple sclerosis (SPMS). The following table summarizes the key safety findings from this trial.

Adverse Event Category	Dirucotide (n=306)	Placebo (n=306)
Any Adverse Event	Not Reported	Not Reported
Serious Adverse Events	Not Reported	Not Reported
Injection Site Reactions	Most Common	Not Specified
Discontinuation due to Adverse Events	Not Reported	Not Reported

Data on specific percentages of adverse events from the MAESTRO-01 trial are not publicly available in the reviewed literature. The most consistently reported finding is that injection site reactions were the most common side effect.[5]

Experimental Protocols

Detailed experimental protocols for the **Dirucotide** clinical trials are not fully available in the public domain. However, based on published literature, the following methodologies were employed:

MAESTRO-01 Trial Protocol

- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III trial.
- Participants: 612 patients with secondary progressive multiple sclerosis (SPMS) who were positive for HLA-DR2 and/or HLA-DR4 immune response genes.
- Intervention: Intravenous administration of either **Dirucotide** or a placebo every six months for a duration of two years.

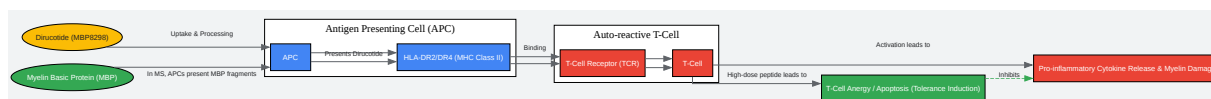
- Primary Endpoint: To assess the delay in disease progression as measured by the Expanded Disability Status Scale (EDSS).
- Safety Assessment: Monitoring and recording of all adverse events, with a focus on injection site reactions.

MINDSET-01 Trial Protocol

- Study Design: An exploratory, double-blind, placebo-controlled Phase II trial.
- Participants: 218 patients with relapsing-remitting multiple sclerosis (RRMS).
- Intervention: Three single intravenous injections of **Dirucotide** or placebo at zero, three, and nine months.
- Primary Endpoint: Reduction in the annualized relapse rate.
- Safety Assessment: Evaluation of the overall safety and tolerability of **Dirucotide**, with specific monitoring for adverse events leading to withdrawal.

Signaling Pathway and Mechanism of Action

Dirucotide is a synthetic peptide that mimics a fragment of the human myelin basic protein (MBP). Its proposed mechanism of action is the induction of immunological tolerance, specifically targeting the autoimmune response against myelin. The drug was designed to be most effective in MS patients with specific genetic markers, namely HLA-DR2 and/or HLA-DR4, which are involved in the presentation of antigens to T-cells. The intended signaling pathway involves the interaction of **Dirucotide** with antigen-presenting cells (APCs) and subsequent modulation of the T-cell response to myelin basic protein.



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